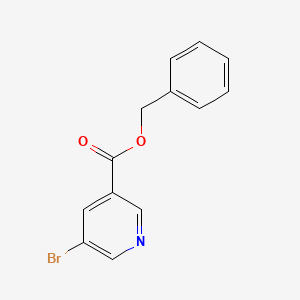

Benzyl 5-bromopyridine-3-carboxylate

Description

Contextual Significance of Pyridine (B92270) Carboxylates in Chemical Research

The pyridine ring is a fundamental structural motif found in a vast array of essential molecules, from natural products like vitamins to a significant portion of FDA-approved pharmaceuticals. nih.gov Its presence is critical in drug design due to its ability to engage in various molecular interactions and its capacity for diverse substitution patterns, which allows for the fine-tuning of a molecule's biological activity. nih.govnih.gov The pyridine scaffold is the second most utilized nitrogen heterocycle in pharmaceuticals, underscoring its importance in medicinal chemistry. nih.govnih.gov

Within this class, pyridine carboxylates—pyridines bearing one or more carboxylic acid or ester groups—are of paramount importance. nih.gov They serve as crucial intermediates and building blocks for more complex, biologically active molecules. oist.jpmdpi.com The carboxylic acid or ester functionality can be readily modified, making these compounds versatile starting points in multi-step syntheses. nih.govwikipedia.org Derivatives of pyridine carboxylic acids are found in drugs with a wide range of applications, including antibacterial, anti-inflammatory, and anticancer agents. nih.govresearchgate.nettandfonline.com

Table 1: Examples of Marketed Drugs Featuring a Pyridine Carboxylic Acid Moiety This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Use | Isomer of Pyridine Carboxylic Acid |

|---|---|---|

| Ethionamide | Antitubercular | Nicotinic acid derivative |

| Nialamide | Antidepressant (MAO inhibitor) | Nicotinic acid derivative |

| Streptonigrin | Antibiotic/Anticancer | Picolinic acid derivative |

Data sourced from reference nih.gov.

Overview of Benzyl (B1604629) 5-bromopyridine-3-carboxylate within the Pyridine Scaffold Research Landscape

Benzyl 5-bromopyridine-3-carboxylate is a specific, functionalized derivative that occupies a strategic position in synthetic chemistry. Its structure is characterized by three key features: the pyridine ring, a bromine atom at the 5-position, and a benzyl carboxylate group at the 3-position. This trifecta of functionalities makes it a highly valuable intermediate.

The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. chempanda.com The benzyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under specific conditions, or it can be converted into other functional groups like amides. wikipedia.org The relative positioning of the bromo and ester groups at the 3- and 5-positions is significant, as this substitution pattern is a feature in many biologically active compounds. nih.gov

While extensive data on this compound itself is limited in public literature, its close analog, Methyl 5-bromopyridine-3-carboxylate, is well-documented as a chemical intermediate. sigmaaldrich.comscbt.comnih.gov The properties of this methyl ester provide a useful reference for understanding the benzyl derivative.

Table 2: Chemical Properties of Methyl 5-bromopyridine-3-carboxylate This table is interactive. You can sort and filter the data.

| Property | Value |

|---|---|

| CAS Number | 29681-44-5 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Solid |

| Melting Point | 96-100 °C |

| InChI Key | AAJZXPWBILCHAW-UHFFFAOYSA-N |

Data sourced from references sigmaaldrich.comnih.gov.

Historical Development of Bromopyridine and Ester Derivatives in Synthetic Chemistry

The synthesis of the pyridine core has been a subject of study for over a century. Landmark methods like the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924) provided the foundational routes to this heterocyclic system, enabling the exploration of its chemistry. wikipedia.orgmdma.ch

The introduction of bromine onto the pyridine ring presented its own set of challenges. Direct bromination of pyridine requires harsh conditions and often leads to a mixture of products. chempanda.com A significant advancement came with the use of diazotization reactions on aminopyridines, which allowed for the regioselective introduction of a bromine atom. wikipedia.orggoogle.comorgsyn.org For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) via diazotization followed by bromination, a method that has been refined over the years for better yields and purity. google.comprepchem.comgoogle.com Vapor-phase bromination at high temperatures was another method developed to produce bromopyridines. prepchem.com

The synthesis of pyridine esters became crucial as chemists sought to manipulate the reactivity of pyridine carboxylic acids. Standard esterification procedures were adapted for the pyridine scaffold. The development of activating agents for esterifications and acylations, such as 4-dimethylaminopyridine (B28879) (DMAP), further enhanced the efficiency of these transformations. wikipedia.org The creation of these brominated pyridine esters provided synthetic chemists with robust intermediates, combining a stable protecting group (the ester) with a reactive site for carbon-carbon bond formation (the bromo group), thereby expanding the toolbox for creating complex molecular architectures. researchgate.netrichmond.edu

Current Research Gaps and Objectives for this compound

Despite significant progress, gaps remain in the research landscape of functionalized pyridines. A primary objective is the development of more efficient, selective, and sustainable synthetic methods. oist.jpchemistryviews.org While many routes to pyridines exist, the synthesis of polysubstituted derivatives like this compound can still involve lengthy or low-yielding steps.

A notable gap exists in the selective functionalization of the pyridine ring. Research has historically focused on the electronically favored C2, C4, and C6 positions. nih.govresearchgate.net The functionalization of the C3 and C5 positions, particularly the creation of specific disubstitution patterns like that in this compound, remains a more challenging area. innovations-report.com Recent breakthroughs in meta-C-H functionalization are beginning to address this, but it remains an active area of development. innovations-report.com

Key research objectives for compounds like this compound include:

Exploring Novel Synthetic Applications: Utilizing its dual functionality to serve as a linchpin in the synthesis of novel, complex heterocyclic systems with potential applications in materials science or medicinal chemistry. richmond.edumdpi.com

Developing Greener Synthetic Routes: Designing new catalytic methods, potentially involving visible-light photoredox catalysis or more efficient transition-metal-catalyzed reactions, to access this and related structures with higher atom economy and milder conditions. nih.govmdpi.com

Expanding the Scope of C3/C5 Functionalization: Using this compound as a model substrate to develop and showcase new methodologies for regioselective transformations at the less-explored positions of the pyridine ring.

By addressing these gaps, the scientific community can unlock the full potential of versatile building blocks like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-6-11(7-15-8-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHZBWZNPRVCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques in Benzyl 5 Bromopyridine 3 Carboxylate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the hydrogen and carbon frameworks of Benzyl (B1604629) 5-bromopyridine-3-carboxylate.

The ¹H NMR spectrum is anticipated to show distinct signals for the three protons on the bromopyridine ring and the seven protons of the benzyl group. The protons on the pyridine (B92270) ring (H-2, H-4, and H-6) are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylate group, and the bromine atom. Data from the parent 5-bromonicotinic acid shows protons in the δ 8.4-9.1 ppm range. chemicalbook.com The benzyl group should exhibit a singlet for the two benzylic protons (CH₂) and a multiplet for the five phenyl protons, based on data from benzyl alcohol and its derivatives. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For Benzyl 5-bromopyridine-3-carboxylate, 11 distinct signals are expected (5 for the pyridine ring and 6 for the benzyl group, as some carbons in the phenyl ring may be chemically equivalent). The carbonyl carbon of the ester is typically found in the δ 160-170 ppm region. The carbon atoms of the pyridine ring are influenced by the electronegative nitrogen and the bromine substituent, while the benzyl carbons show characteristic shifts for aromatic and sp³-hybridized carbons. rsc.orgnih.govbmrb.io

Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of 5-bromonicotinic acid and benzyl esters.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2 | ~9.0 - 9.2 | Doublet of doublets (or triplet) | 1H |

| Pyridine H-6 | ~8.9 - 9.1 | Doublet of doublets (or triplet) | 1H |

| Pyridine H-4 | ~8.4 - 8.6 | Triplet | 1H |

| Phenyl H-2'/H-6' | ~7.4 - 7.5 | Multiplet | 2H |

| Phenyl H-3'/H-4'/H-5' | ~7.3 - 7.4 | Multiplet | 3H |

| Benzylic CH₂ | ~5.4 | Singlet | 2H |

Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of 5-bromonicotinic acid and benzyl esters.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~164 |

| Pyridine C-2 | ~153 |

| Pyridine C-6 | ~151 |

| Benzyl C-1' (ipso) | ~135 |

| Pyridine C-4 | ~140 |

| Pyridine C-3 | ~132 |

| Benzyl C-4' (para) | ~129 |

| Benzyl C-2'/C-6' (ortho) | ~128.5 |

| Benzyl C-3'/C-5' (meta) | ~128 |

| Pyridine C-5 | ~122 |

| Benzylic CH₂ | ~67 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-2 with H-4, H-4 with H-6) and among the adjacent protons on the phenyl ring of the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons (the three pyridine CH groups, the five phenyl CH groups, and the benzylic CH₂ group). hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful tool for connecting molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the benzylic CH₂ protons to the ester carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the benzylic CH₂ protons to the ipso-carbon (C-1') of the phenyl ring.

Correlations from pyridine protons H-2 and H-4 to the ester carbonyl carbon.

Correlations from pyridine protons H-2, H-4, and H-6 to other carbons within the pyridine ring, confirming their relative positions. bmrb.iothieme-connect.de

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₁₀BrNO₂, giving it a monoisotopic mass of 290.9895 Da. Due to the natural isotopic abundance of bromine (⁵⁰·³% ⁷⁹Br and ⁴⁹·⁷% ⁸¹Br), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks of nearly equal intensity: [M]⁺ at m/z 291 and [M+2]⁺ at m/z 293.

The fragmentation of benzyl esters under electron ionization is well-documented. miamioh.edulibretexts.org The most prominent fragmentation pathways are expected to be:

Formation of the highly stable benzyl cation (or its rearranged tropylium (B1234903) ion isomer) at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds. researchgate.netpharmacy180.com

Loss of a benzyl radical (•CH₂Ph) to form the 5-bromopyridinoyl cation at m/z 184/186 .

Subsequent loss of carbon monoxide (CO) from the 5-bromopyridinoyl cation to yield the 5-bromopyridyl cation at m/z 156/158 . This fragmentation is analogous to that seen for the parent 5-bromonicotinic acid. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Isotopes) | Identity | Fragmentation Pathway |

| 291 / 293 | [C₁₃H₁₀BrNO₂]⁺ | Molecular Ion [M]⁺ |

| 184 / 186 | [C₆H₃BrNO]⁺ | [M - •CH₂Ph]⁺ |

| 156 / 158 | [C₅H₃BrN]⁺ | [M - •CH₂Ph - CO]⁺ |

| 91 | [C₇H₇]⁺ | [CH₂Ph]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com They are excellent for identifying the functional groups present.

The IR spectrum of an ester is characterized by several strong absorptions. spectroscopyonline.com For this compound, the most prominent peaks would be:

C=O Stretch: A very strong and sharp absorption band for the ester carbonyl group, expected around 1720-1730 cm⁻¹.

C-O Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C linkage of the ester, typically found in the 1300-1100 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple sharp bands of medium intensity in the 1600-1450 cm⁻¹ region, arising from both the pyridine and benzene (B151609) rings. aps.org

Aromatic C-H Stretches: Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Bands for the benzylic CH₂ group appearing just below 3000 cm⁻¹.

C-Br Stretch: A weaker absorption expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. aip.org It would be effective for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | IR, Raman | 2980 - 2850 | Medium |

| Ester C=O Stretch | IR | 1730 - 1720 | Strong |

| Aromatic C=C/C=N Stretch | IR, Raman | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | IR | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch | IR | 1150 - 1050 | Strong |

| C-Br Stretch | IR, Raman | 600 - 500 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the chromophores within the molecule. This compound contains two primary chromophores: the benzyl group and the 5-bromopyridine system. Both are expected to exhibit π → π* electronic transitions, leading to strong absorption bands in the ultraviolet region, likely below 300 nm. The conjugation of the carbonyl group with the pyridine ring may slightly red-shift (to longer wavelength) the absorption maximum compared to an unsubstituted bromopyridine.

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide a picture of molecular connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state. This technique determines exact bond lengths, bond angles, and torsional angles.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, the structure of the parent compound, 5-bromonicotinic acid, has been investigated. acs.org Studies show that 5-bromonicotinic acid can form a homomeric dimer through hydrogen bonding between the carboxylic acid groups and that it also forms various solvates. nih.govacs.org A crystal structure of the title compound would definitively confirm the conformation of the ester linkage and reveal intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the crystal packing.

Reactivity and Derivatization Studies of Benzyl 5 Bromopyridine 3 Carboxylate

Reactivity of the Bromine Moiety

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for introducing a wide range of functional groups through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, direct substitution of the bromine on a 3-bromopyridine (B30812) system by a nucleophile is generally challenging. acs.org The C-3 position of pyridine is considered nucleophilic itself, making it less susceptible to attack by other nucleophiles. acs.org For an SNAr reaction to proceed, the aromatic ring typically requires activation by strongly electron-withdrawing groups. libretexts.org The reaction generally follows a two-step addition-elimination mechanism, where the first step, the nucleophilic attack, is often rate-determining. libretexts.orgnih.gov The stability of the anionic intermediate, often called a Meisenheimer complex, is crucial for the reaction to proceed. libretexts.orgnih.gov

In the case of Benzyl (B1604629) 5-bromopyridine-3-carboxylate, while the ester group and the ring nitrogen are electron-withdrawing, more potent activating groups are often necessary to facilitate direct SNAr. youtube.com Reactions may be more feasible if the pyridine nitrogen is quaternized to form a pyridinium (B92312) ion, which significantly increases the electrophilicity of the ring. nih.gov In such activated systems, the order of leaving group ability is typically F > Cl ≈ Br > I, which is indicative of a mechanism where the addition of the nucleophile is the rate-controlling step. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. This reaction is particularly useful for functionalizing bromo-substituted heterocycles. nih.gov The process typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -100 °C) to prevent side reactions. tcnj.edu The use of isopropylmagnesium chloride, sometimes in combination with n-BuLi, can also efficiently effect the exchange under non-cryogenic conditions. nih.govsemanticscholar.org

These exchange reactions can be performed chemoselectively in the presence of other electrophilic functional groups, like esters, provided the conditions are carefully controlled. tcnj.edu The resulting organometallic intermediate, an aryllithium or arylmagnesium species, can be trapped with a variety of electrophiles to introduce new substituents onto the pyridine ring. rsc.org For instance, quenching the reaction with water introduces a hydrogen atom (dehalogenation), while using an aldehyde like benzaldehyde (B42025) results in the formation of a secondary alcohol. tcnj.edu This method provides a versatile route to a wide array of 5-substituted pyridine-3-carboxylates.

Table 1: Examples of Metal-Halogen Exchange on Bromo-Heterocycles

| Substrate | Reagent | Electrophile | Product | Yield | Reference |

| Bromoaryl β-lactam | n-BuLi | H₂O | Debrominated β-lactam | Moderate | tcnj.edu |

| Bromoaryl β-lactam | n-BuLi | Benzaldehyde | Hydroxybenzyl β-lactam | Low | tcnj.edu |

| 2-(N-BOC-amino)-5-bromopyridine | i-PrMgCl, n-BuLi | DMF | tert-butyl (5-formylpyridin-2-yl)carbamate | 92% | nih.govsemanticscholar.org |

| 2,4,5-Tribromoimidazole | BuLi (2 equiv.) | Various | 2-Substituted 4,5-dihaloimidazoles | Moderate | rsc.org |

Palladium-Catalyzed Functionalizations (e.g., Amination, Cyanation)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-N and C-C bond formation, and the bromine atom of Benzyl 5-bromopyridine-3-carboxylate serves as an excellent handle for such transformations.

Amination: The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of primary and secondary amines. This reaction has been successfully applied to heterocyclic bromides. mit.edunih.gov The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., tBuBrettPhos, Josiphos), along with a base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). mit.edumit.edu The use of ammonium (B1175870) salts, like ammonium sulfate, can serve as an effective ammonia (B1221849) equivalent for the synthesis of primary anilines from aryl chlorides and bromides. semanticscholar.org These mild conditions allow for the synthesis of a broad range of amino-pyridines and other amino-heterocycles in moderate to excellent yields. mit.edumit.edu

Cyanation: The introduction of a cyano group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and aldehydes. researchgate.netnih.gov Palladium-catalyzed cyanation of (hetero)aryl bromides can be achieved using various cyanide sources. nih.gov While traditional reagents like KCN and NaCN can be used, they are known to deactivate the palladium catalyst. nih.gov Milder and more effective cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govacs.org These reactions are typically performed with a palladium catalyst and a suitable ligand, and they often tolerate a wide range of functional groups. nih.govnih.gov Recent methods have been developed that proceed at low temperatures in aqueous media, enhancing the practicality and safety of the procedure. acs.org

Table 2: Examples of Palladium-Catalyzed Functionalization on (Hetero)aryl Bromides

| Reaction Type | Substrate | Reagents | Catalyst System | Product | Yield | Reference |

| Amination | 4-Bromo-1H-pyrazole | Morpholine, LHMDS | tBuBrettPhos-Pd G3 | 4-(1H-Pyrazol-4-yl)morpholine | 95% | mit.edu |

| Amination | 3-Bromopyridine | Ethylamine HCl, K₃PO₄ | Pd(OAc)₂ / CyPF-t-Bu | N-ethylpyridin-3-amine | 80% | acs.org |

| Cyanation | 4-Bromobenzonitrile | Zn(CN)₂ | Pd₂(dba)₃ / t-BuXPhos | Benzene-1,4-dicarbonitrile | 94% | acs.org |

| Cyanation | 3-Iodopyridine | K₄[Fe(CN)₆] | Pd/Fe₃O₄@PMDP | 3-Cyanopyridine | Good | nih.gov |

Transformations of the Ester Functional Group

The benzyl ester moiety provides a second site for reactivity, allowing for modifications such as hydrolysis to the parent acid or conversion into amides and hydrazides.

Hydrolysis and Saponification Studies

The benzyl ester of this compound can be cleaved under basic conditions in a reaction known as saponification. This base-promoted hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. khanacademy.orgyoutube.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com Subsequently, this intermediate collapses, expelling the benzyloxy alkoxide as the leaving group. This step forms 5-bromopyridine-3-carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base to form the corresponding carboxylate salt. youtube.com This final acid-base step is essentially irreversible and drives the reaction to completion. youtube.com To isolate the final product as a neutral carboxylic acid, a separate acidification step (workup) with a strong acid like HCl is required to protonate the carboxylate. khanacademy.org The resulting product, 5-bromopyridine-3-carboxylic acid, is a solid with a melting point of approximately 178-180 °C. sigmaaldrich.com

Amidation and Hydrazide Formation

The ester functional group can be converted into other carboxylic acid derivatives, such as amides and hydrazides, which are important in medicinal chemistry.

Amidation: Amides are typically synthesized by coupling a carboxylic acid with an amine. lookchemmall.com Therefore, a common route to the amide of this compound would be a two-step process: first, saponification of the ester to 5-bromopyridine-3-carboxylic acid, followed by reaction of the acid with a desired amine in the presence of a coupling agent. lookchemmall.comnih.gov Alternatively, direct amidation can sometimes be achieved by heating the ester with an amine (aminolysis), although this often requires harsh conditions. A more general method involves the direct coupling of the corresponding carboxylate salt (formed from hydrolysis) with an amine using a peptide coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govorganic-chemistry.org

Hydrazide Formation: The synthesis of hydrazides is generally accomplished through the reaction of an ester with hydrazine (B178648), typically in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O). rjptonline.orgnih.gov This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. The reaction is often carried out by heating the ester with hydrazine hydrate in a solvent like ethanol. rjptonline.org This method is widely used for preparing hydrazides, which are themselves versatile intermediates for the synthesis of various heterocyclic compounds and have applications as bioactive agents. rjptonline.orgnih.govhygeiajournal.com

Reduction to Alcohol Derivatives

The benzyl ester group in this compound can be selectively reduced to the corresponding primary alcohol, (5-bromopyridin-3-yl)methanol (B1273246). This transformation is a fundamental step in modifying the functionality at the C3 position of the pyridine ring, converting an ester into a hydroxymethyl group, which can then be used in a variety of subsequent reactions.

A common and effective method for this reduction is the use of strong hydride reducing agents. While specific studies on the reduction of the benzyl ester of 5-bromonicotinic acid are not widely documented, the reduction of related nicotinic acid esters is a well-established procedure. For instance, the reduction of nicotinic acid esters to the corresponding alcohols is typically achieved with high efficiency using reagents like lithium aluminum hydride (LiAlH₄) in an appropriate ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, leading to an intermediate that subsequently collapses to an aldehyde, which is then further and rapidly reduced to the primary alcohol.

Analogously, the reduction of 5-bromo-pyridine-3-carbaldehyde to (5-bromopyridin-3-yl)methanol has been successfully demonstrated using the milder reducing agent sodium borohydride (B1222165) (NaBH₄) in methanol, affording the product in high yield (95%). guidechem.com This suggests that the ester functionality in this compound would also be susceptible to reduction under similar or slightly more forcing conditions to yield the desired alcohol.

Table 1: Illustrative Reduction of a Related 5-Bromopyridine Derivative

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 5-bromo-pyridine-3-carbaldehyde | Sodium borohydride | Methanol | (5-bromopyridin-3-yl)methanol | 95 | guidechem.com |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a nucleophile and a base. This reactivity can be harnessed for various chemical transformations, including N-oxidation and quaternization reactions.

N-Oxidation Studies

The oxidation of the pyridine nitrogen to form a pyridine N-oxide significantly alters the electronic properties of the aromatic ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. This transformation is typically carried out using peroxy acids. A commonly employed reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.comchemicalbook.com The reaction involves the electrophilic attack of the peroxy acid oxygen on the pyridine nitrogen.

Quaternization Reactions

The pyridine nitrogen can also undergo quaternization by reacting with alkylating agents, such as alkyl halides. This reaction results in the formation of a positively charged pyridinium salt, which further modifies the reactivity of the pyridine ring. The quaternization typically follows an SN2 mechanism. researchgate.net

Specific examples of the quaternization of this compound are not extensively reported in the literature. However, the general reactivity of pyridines towards alkyl halides is a fundamental and widely applied reaction. The reaction of this compound with an alkyl halide, for instance, methyl iodide, would be expected to yield the corresponding N-methylpyridinium iodide salt. The reaction conditions would typically involve treating the pyridine derivative with the alkylating agent in a suitable solvent.

Regioselective Functionalization and Site-Specific Reactivity

The presence of a bromine atom at the C5 position of the pyridine ring provides a key site for regioselective functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position, enabling the synthesis of a wide array of derivatives.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for the functionalization of aryl halides. In the context of this compound, the bromine atom at C5 is the primary site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or heteroaryl substituents at the C5 position. The general applicability of the Suzuki-Miyaura coupling to bromopyridines suggests its feasibility for this compound.

Heck Coupling: The Heck reaction would enable the introduction of an alkenyl group at the C5 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction would facilitate the formation of a C-C triple bond by coupling the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

While specific examples for this compound are not detailed in readily available literature, the reactivity of the C-Br bond in similar 5-bromonicotinic acid derivatives is known. For example, 5-bromonicotinic acid itself has been used as a precursor in the synthesis of more complex molecules, highlighting the utility of the bromine atom as a handle for further functionalization.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions described above are generally well-understood for the respective classes of compounds, although specific mechanistic studies on this compound itself are scarce.

The reduction of the ester with a hydride reagent proceeds through a nucleophilic acyl substitution mechanism. The N-oxidation with a peroxy acid involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. Quaternization with an alkyl halide is a classic SN2 reaction.

The mechanisms of palladium-catalyzed cross-coupling reactions are more complex and involve a catalytic cycle. For the Suzuki-Miyaura reaction, the generally accepted mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

Similar catalytic cycles are proposed for the Heck and Sonogashira reactions, involving oxidative addition, migratory insertion (for the Heck reaction) or transmetalation (for the Sonogashira reaction), and reductive elimination. The specific ligands on the palladium catalyst and the reaction conditions can influence the efficiency and selectivity of these transformations.

Applications in Medicinal Chemistry Research: Ligand and Scaffold Development

Benzyl (B1604629) 5-bromopyridine-3-carboxylate as a Privileged Scaffold for Bioactive Compound Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a diverse range of bioactive compounds. The pyridine (B92270) ring, a key component of Benzyl 5-bromopyridine-3-carboxylate, is a well-established privileged scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic drugs underscores its importance. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological macromolecules.

The this compound structure combines several key features that make it an attractive starting point for the synthesis of bioactive molecules. The pyridine core provides a rigid framework that can be functionalized at various positions. The bromo substituent at the 5-position offers a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. Furthermore, the benzyl ester at the 3-position can be readily hydrolyzed or modified, providing another avenue for structural diversification.

The utility of related scaffolds in generating bioactive compounds has been demonstrated in the literature. For instance, a series of compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated for their anticancer activity. mdpi.com These studies highlight the value of the "1-benzyl-5-bromo" substitution pattern in the design of potent and selective therapeutic agents. While not a direct derivative, this work underscores the potential of the benzyl and bromo functionalities in concert with a heterocyclic core to yield biologically active molecules.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues allow medicinal chemists to identify the key structural features required for optimal potency and selectivity.

This compound is an ideal candidate for SAR studies due to its multiple points of modification. The general approach to SAR for this scaffold would involve the synthesis of a library of analogues with variations at three key positions:

The Benzyl Ring: Substituents can be introduced onto the phenyl ring of the benzyl group to probe the effects of electronics and sterics on biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule.

The Pyridine Ring: The bromo group at the 5-position can be replaced with other functional groups through various chemical reactions. This allows for the exploration of a wide range of substituents at this position to determine their impact on target binding.

The Ester Linkage: The benzyl ester can be replaced with other esters or amides to investigate the importance of this linkage for biological activity and to modulate properties such as metabolic stability.

An example of how SAR is applied to a related scaffold can be seen in the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. mdpi.com In this study, researchers synthesized a series of analogues with different substituents on a pendant aryl ring and evaluated their anticancer activity. The results revealed that para-substituted derivatives showed enhanced activity compared to the unsubstituted analogue, demonstrating a clear SAR. mdpi.com A similar systematic approach can be applied to this compound to elucidate the structural requirements for a desired biological effect.

Targeting Specific Biological Pathways through Derivative Design (e.g., Enzyme Inhibitors, Receptor Ligands)

The versatile scaffold of this compound can be strategically modified to design derivatives that target specific biological pathways, such as enzyme inhibition or receptor binding. The pyridine carboxylic acid core is a known feature in a number of enzyme inhibitors. nih.gov

For example, a related compound, (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate, has been noted for its potential as an enzyme inhibitor. smolecule.com The carboxylate group in such molecules can interact with the active sites of enzymes, potentially leading to inhibition. smolecule.com By modifying the substituents on the benzyl and pyridine rings, it is possible to fine-tune the binding affinity and selectivity of these derivatives for a particular enzyme target. For instance, the synthesis of a series of pyridine-2,4-dicarboxylic acids has been explored for their inhibitory activities against certain demethylase enzymes. nih.gov

Furthermore, the pyridine moiety is a common feature in ligands for various receptors. The ability to introduce diverse functional groups onto the this compound scaffold allows for the design of ligands with specific binding properties for a desired receptor subtype. The development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as VEGFR-2 inhibitors serves as a relevant example of how this type of scaffold can be utilized to target a specific receptor in a biological pathway. mdpi.com The most potent compounds in this series exhibited significant inhibitory activity against VEGFR-2, a key receptor involved in angiogenesis. mdpi.com

Prodrug Design Strategies Utilizing the Ester Linkage

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability.

The benzyl ester linkage in this compound is an ideal functional group for the design of prodrugs. Ester prodrugs are a common and effective strategy in drug development. The ester group can mask a polar carboxylic acid, increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. Once inside the cell or in the systemic circulation, the ester can be cleaved by esterase enzymes to release the active carboxylic acid.

This strategy could be particularly useful for delivering 5-bromopyridinyl-3-carboxylic acid, the parent acid of the title compound. The benzyl ester would serve to improve its absorption and distribution, after which in vivo hydrolysis would release the active acid. The rate of hydrolysis can be modulated by introducing substituents on the benzyl group, providing a means to control the release of the active drug. A notable example of a prodrug strategy involving a pyridine carboxylate is the use of dimethyl N-oxalylglycine (DMOG), a prodrug form of N-oxalylglycine (NOG), which is a known inhibitor of 2-oxoglutarate dependent oxygenases. nih.gov

Integration into Compound Libraries for High-Throughput Screening (Methodology Focus)

High-throughput screening (HTS) is a drug discovery process that involves the rapid screening of large libraries of chemical compounds to identify "hits" with a desired biological activity. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library.

This compound is a valuable building block for the synthesis of compound libraries for HTS. Its chemical tractability allows for the efficient generation of a large number of diverse derivatives through combinatorial chemistry approaches. The general methodology for integrating this scaffold into a compound library would involve a series of parallel synthesis reactions.

A typical workflow would be as follows:

Scaffold Preparation: Large-scale synthesis of the this compound scaffold.

Diversification: The scaffold is then distributed into a multi-well plate format. In each well, a different building block is added to react with one of the functional handles on the scaffold. For example, a library of different boronic acids could be used in a Suzuki coupling reaction with the bromo group at the 5-position to generate a diverse set of 5-arylpyridine derivatives.

Purification and Characterization: The resulting library of compounds is then purified and characterized to ensure their identity and purity.

Screening: The compound library is then screened against a specific biological target in an HTS assay.

This approach allows for the rapid exploration of a large chemical space around the this compound scaffold, increasing the probability of identifying novel hits for drug discovery programs.

Computational and Theoretical Studies of Benzyl 5 Bromopyridine 3 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties, including geometries, vibrational frequencies, and energies of reaction. For Benzyl (B1604629) 5-bromopyridine-3-carboxylate, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

These calculations provide a detailed picture of the molecule's electronic landscape, which is essential for understanding its stability and chemical reactivity. The optimized molecular geometry reveals the most stable arrangement of the atoms in three-dimensional space, forming the basis for further computational analysis.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are critical in determining the nature of chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For Benzyl 5-bromopyridine-3-carboxylate, the FMO analysis helps to identify the most probable sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the regions most involved in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Pyridine (B92270) Carboxylate Derivatives

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Note: The data in this table is representative of typical values for similar aromatic carboxylate compounds and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. For this compound, these are typically located around the electronegative oxygen and nitrogen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms. nih.gov

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential. nih.gov

The MEP map provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. It is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For this compound, MD simulations can reveal the flexibility of the benzyl and carboxylate groups and identify the most stable conformations. These simulations are also instrumental in studying how the molecule interacts with solvents or other molecules, providing insights into its solubility and binding affinities. researchgate.netfigshare.com The stability of a ligand-protein complex, for instance, can be assessed through MD simulations by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of molecules based on their structural features. researchgate.net These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property.

For this compound, QSAR models could be developed to predict its potential biological activities, such as anticancer or antimicrobial effects, by comparing its structural descriptors with those of known active compounds. mdpi.com Similarly, QSPR models can predict properties like boiling point, solubility, and toxicity. The development of robust QSAR/QSPR models relies on the careful selection of relevant molecular descriptors and appropriate statistical methods.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can provide a detailed understanding of the reaction mechanism. This includes identifying the rate-determining step and the factors that influence the reaction's outcome. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Screening and Virtual Library Design (Methodology Focus)

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. samipubco.com

Virtual libraries based on the this compound scaffold can be designed by systematically modifying its structure. These libraries can then be screened against a specific biological target using molecular docking and other computational techniques. nih.govresearchgate.netnih.gov The focus of this methodology is on the computational workflow, which includes:

Scaffold Selection: Starting with the core structure of this compound.

Library Enumeration: Generating a diverse set of derivatives by adding or modifying functional groups.

Property Prediction: Calculating key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each virtual compound.

Virtual Screening: Docking the virtual library against a biological target to predict binding affinities and poses.

Hit Selection: Prioritizing a smaller subset of promising compounds for synthesis and experimental validation.

This methodology-driven approach allows for the efficient exploration of chemical space and the identification of novel lead compounds.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Benzyl 5-bromopyridine-3-carboxylate to ensure stability and safety?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Electrostatic discharge precautions are critical due to the compound's potential reactivity .

- Storage : Keep in a tightly sealed container in a dry, well-ventilated area. Monitor for leakage and avoid exposure to ignition sources .

- Spill Management : Use dry sand or chemical absorbents. Collect spills in sealed containers for specialized disposal to prevent environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the bromopyridine and benzyl ester moieties. Coupling patterns distinguish aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHBrNO: 306.99).

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~650 cm (C-Br) confirm functional groups .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Route 1 : Bromination of pyridine derivatives followed by esterification. For example, 5-bromonicotinic acid (CAS 29681-44-5) is reacted with benzyl alcohol using DCC/DMAP as coupling agents .

- Route 2 : Direct substitution on pre-functionalized pyridine cores. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to suppress side reactions .

- Yield Optimization : Monitor via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., halogen position, logP) with bioactivity data. Use software like MOE or Schrödinger to predict binding affinities .

- Molecular Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. The bromine atom may occupy hydrophobic pockets, while the ester group influences solubility .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, highlighting potential toxicity from the bromine moiety .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. The bromine atom provides strong anomalous scattering for phasing .

- Refinement : SHELXL (via OLEX2 GUI) refines anisotropic displacement parameters. Address disorder in the benzyl group using PART instructions .

- Validation : Check for π-π stacking (pyridine-benzyl) and halogen bonding (Br···O/N) using Mercury. Compare with Cambridge Structural Database entries .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions with this compound?

- Methodological Answer :

- Suzuki-Miyaura : The 5-bromo position undergoes Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh)/KCO in dioxane/water (80°C, 12 hr). Monitor regioselectivity via F NMR if fluorinated partners are used .

- Buchwald-Hartwig : Amine coupling at the bromine site requires bulky ligands (XPhos) to prevent ester group interference .

- Competitive Pathways : DFT calculations (Gaussian 09) show lower activation energy for bromine substitution vs. ester hydrolysis under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.